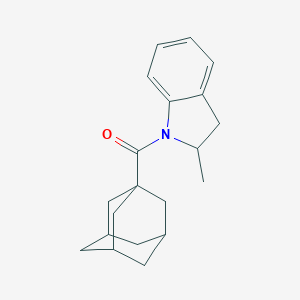

1-(1-Adamantylcarbonyl)-2-methylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H25NO |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1-adamantyl-(2-methyl-2,3-dihydroindol-1-yl)methanone |

InChI |

InChI=1S/C20H25NO/c1-13-6-17-4-2-3-5-18(17)21(13)19(22)20-10-14-7-15(11-20)9-16(8-14)12-20/h2-5,13-16H,6-12H2,1H3 |

InChI Key |

IMPIYNHOYIYMPI-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC=CC=C2N1C(=O)C34CC5CC(C3)CC(C5)C4 |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C34CC5CC(C3)CC(C5)C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Adamantylcarbonyl 2 Methylindoline

General Synthetic Strategies for N-Acylated Indolines

N-acylated indolines are a common structural motif in various biologically active molecules. Their synthesis is typically achieved by acylating the indoline (B122111) nitrogen, or by first acylating an indole (B1671886) and subsequently reducing the indole ring to an indoline.

Acylation Approaches at the Indoline Nitrogen

The most direct route to N-acylated indolines involves the formation of a bond between the nitrogen atom of the indoline ring and the carbonyl carbon of an acylating agent.

Direct N-acylation is a fundamental and widely used transformation. This method involves reacting an indoline with an activated carboxylic acid derivative, often in the presence of a base to neutralize the acidic byproduct. The choice of acylating agent and reaction conditions can be tailored to the specific substrate.

Common acylating agents include:

Acyl Halides (e.g., Acyl Chlorides): These are highly reactive and readily acylate indolines, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the generated hydrogen halide.

Carboxylic Anhydrides: These are also effective acylating agents, often used for introducing smaller acyl groups like acetyl.

Carboxylic Acids: Direct acylation with carboxylic acids requires the use of coupling agents (e.g., carbodiimides like DCC or EDC) to activate the carboxylic acid for nucleophilic attack by the indoline nitrogen.

Thioesters: Thioesters have emerged as stable and effective acyl sources for the chemoselective N-acylation of indoles, a reaction that can be adapted for indolines. nih.govbeilstein-journals.org This method often proceeds under basic conditions, for instance, using cesium carbonate (Cs₂CO₃) at elevated temperatures. beilstein-journals.org

The general scheme for direct N-acylation is presented below:

Table 1: Representative Conditions for Direct N-Acylation of Indole/Indoline Scaffolds

| Acyl Source | Reagent/Catalyst | Base | Solvent | Temperature | Ref |

|---|---|---|---|---|---|

| Carboxylic Acid | Boric Acid | - | Mesitylene | Reflux | clockss.org |

| Thioester | - | Cs₂CO₃ | Xylene | 140 °C | nih.govbeilstein-journals.org |

| Acyl Chloride | DBU (catalytic) | DBU | - | - | nih.gov |

| Alcohol | TPAP (catalytic) | - | - | Mild | nih.gov |

One-pot syntheses offer an efficient approach to complex molecules by minimizing intermediate purification steps. For N-acyl indolines, this can involve a sequence where the indoline ring is formed and subsequently acylated in the same reaction vessel. For example, a Fischer indole synthesis followed by N-alkylation or N-acylation can provide highly substituted products rapidly. rsc.org Microwave-assisted protocols have been shown to significantly accelerate these multi-step sequences. rsc.orgnih.gov Such methods often start from readily available precursors like arylhydrazines and aldehydes or ketones. rsc.orgresearchgate.net While many one-pot methods focus on N-alkylation, the principles can be extended to N-acylation by trapping the newly formed indole or indoline intermediate with a suitable acylating agent.

Reduction of N-Acyl Indoles to N-Acyl Indolines

An alternative two-step strategy involves the initial N-acylation of an indole followed by the selective reduction of the C2-C3 double bond to yield the corresponding N-acylated indoline. Indoles are generally easier to N-acylate than indolines due to different electronic properties, though chemoselectivity between N-acylation and C3-acylation can be a challenge. nih.govbeilstein-journals.org

Once the N-acyl indole is formed, its reduction to the indoline can be achieved using various methods:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

Chemical Reduction: Reagents such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid like acetic acid have been used for the dearomative, chemoselective reduction of indoles to indolines. researchgate.net

This approach is particularly useful when the desired N-acyl indole is readily available or when direct acylation of the corresponding indoline proves difficult.

Strategies for Incorporating the 1-Adamantylcarbonyl Moiety

The 1-adamantylcarbonyl group is a bulky, lipophilic moiety derived from adamantane-1-carboxylic acid. Its incorporation onto a nitrogen atom follows standard acylation protocols, utilizing an activated form of the parent carboxylic acid.

Utilization of Adamantyl Carboxylic Acid Derivatives in Acylation

To synthesize 1-(1-Adamantylcarbonyl)-2-methylindoline, adamantane-1-carboxylic acid must be activated to facilitate the acylation of 2-methylindoline (B143341). The most common and direct method is the conversion of the carboxylic acid to its corresponding acyl chloride.

Activation of Adamantane-1-carboxylic Acid: Adamantane-1-carboxylic acid can be readily converted to the highly reactive adamantane-1-carbonyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

This activated acyl chloride can then be reacted directly with 2-methylindoline, typically in an inert solvent and in the presence of a tertiary amine base (e.g., triethylamine) to neutralize the HCl byproduct, affording this compound in a straightforward manner. This approach aligns with the direct N-acylation strategy described in section 2.1.1.1.

Table 2: Summary of Synthetic Approaches

| Strategy | Key Steps | Starting Materials | Key Reagents |

|---|

| Direct Acylation | 1. Activation of carboxylic acid (optional). 2. Amide bond formation. | 2-Methylindoline, Adamantane-1-carboxylic acid | SOCl₂ (for activation), Triethylamine | | Reduction of N-Acyl Indole | 1. N-acylation of 2-methylindole. 2. Reduction of C2-C3 double bond. | 2-Methylindole, Adamantane-1-carbonyl chloride | NaBH₃CN, Acetic Acid |

Radical Functionalization Approaches for Adamantyl C-H Bonds

The direct functionalization of adamantane's strong C-H bonds via radical intermediates presents an atom-economical and efficient strategy for introducing the adamantyl moiety. nih.gov These approaches avoid the need for pre-functionalized adamantane (B196018) starting materials, which can streamline the synthesis of adamantane-containing compounds. nih.govresearchgate.net

Radical-based reactions can directly convert diamondoid C-H bonds to C-C bonds, incorporating a variety of functional groups. nih.gov One common method involves hydrogen atom transfer (HAT), where a radical initiator abstracts a hydrogen atom from adamantane to generate an adamantyl radical. nih.gov This highly reactive intermediate can then participate in various bond-forming reactions. For instance, the adamantyl radical can be trapped by isocyanides to form an iminyl radical, which, after subsequent reaction with oxygen and tautomerization, yields an amide. nih.gov

Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of adamantanes. acs.org In this approach, a photocatalyst, upon irradiation, can initiate the formation of an adamantyl radical, which can then be coupled with a suitable partner. nih.gov For example, a three-component synthesis of adamantyl ketones using decatungstate photocatalysis has been demonstrated. nih.gov The excited photocatalyst abstracts a hydrogen from adamantane, and the resulting adamantyl radical undergoes carbonylation to form an acyl radical, which then participates in a Giese addition. nih.gov

Another strategy involves oxidative carbonylation. The phthalimide-N-oxyl (PINO) radical can abstract a hydrogen from either the secondary or tertiary positions of adamantane. These adamantyl radicals are then intercepted by carbon monoxide and subsequently react with oxygen to generate carboxylic acids, which are precursors for amide formation. nih.gov

Table 1: Examples of Radical Functionalization of Adamantane

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Amidation | Isocyanide, Ferrocene catalyst | Amide | nih.gov |

| Oxidative Carbonylation | Phthalimide-N-oxyl (PINO), O₂, CO | Carboxylic Acid | nih.gov |

| Ketone Synthesis | Decatungstate photocatalysis, CO | Ketone | nih.gov |

| Cyanation | Hypervalent iodine reagent | Cyanated Adamantane | nih.gov |

Catalytic Systems in the Synthesis of Indoline and Adamantane Derivatives

Catalytic systems are instrumental in the synthesis of both indoline and adamantane derivatives, offering high efficiency, selectivity, and the ability to construct complex molecular architectures under mild conditions.

Transition metal catalysis is a cornerstone for the synthesis and functionalization of nitrogen-containing heterocycles like indoline. mdpi.comnih.gov Palladium-based methodologies are particularly prominent for the synthesis of such compounds. mdpi.com For instance, palladium-catalyzed intramolecular C-H activation has been employed in the synthesis of indoles. mdpi.com Nickel catalysis has also been utilized for the carbonylation of unreactive C(sp³)–H bonds in alkanes like adamantane, reacting them with formamides to produce amide products. nih.govrsc.org

Cobalt catalysts have been shown to be effective in various indole syntheses, including redox-neutral synthesis from Boc-arylhydrazines and intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines. mdpi.com Furthermore, rhodium(II) catalysts can accelerate the formation of indoles from vinyl azides at ambient temperatures. scispace.com

The functionalization of adamantane C(sp³)–H bonds can be achieved using palladium(II) catalysis with the aid of directing groups and ligands. acs.org For example, the antivirus drug rimantadine has been arylated at the adamantyl bridge methylene (B1212753) C(sp³)–H bonds using a palladium catalyst with a picolinamide directing group and a mono-N-protected amino acid (MPAA) as the ligand. acs.org

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules, which is particularly relevant for the construction of enantiomerically pure 2-substituted indolines. researchgate.net These indolines are important structural motifs in many natural products and biologically active compounds. researchgate.net

A notable method for the asymmetric synthesis of 2-substituted indolines involves an intramolecular aza-Michael addition mediated by bifunctional amino(thio)urea catalysts. nih.govsemanticscholar.org This process relies on activation through hydrogen bonding and is applicable to a wide range of substrates. nih.govsemanticscholar.org Chiral biscinchona alkaloid catalysts have been used for the asymmetric allylic alkylation of 2-methyl-3-nitroindoles, providing functionalized indole derivatives in good yields and enantioselectivities. rsc.org

Kinetic resolution, employing a chiral base system, is another strategy to obtain enantiomerically enriched 2-arylindolines and 2,2-disubstituted indolines. whiterose.ac.uk This method involves deprotonation with a chiral base followed by trapping with an electrophile. whiterose.ac.uk

The development of new ligands is crucial for advancing catalytic processes, as ligands can significantly influence the reactivity, selectivity, and efficiency of a metal catalyst. In the context of adamantane functionalization, bulky alkyl substituents derived from adamantane are often incorporated into ligand frameworks. nih.gov Examples include the N-heterocyclic carbene IAd and ligands for Jacobsen's chiral chromium catalyst and Grubbs olefin metathesis catalysts. nih.gov

For the challenging C(sp³)–H functionalization of adamantane, the choice of ligand is critical. As mentioned, mono-N-protected amino acids (MPAAs) have been successfully employed as ligands in the palladium-catalyzed arylation of rimantadine. acs.org The development of ligands that can enable the selective activation of specific C-H bonds in the adamantane cage remains an active area of research.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. nih.gov This is particularly important in amide bond formation, a ubiquitous reaction in chemical synthesis.

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jk-sci.comprimescholars.com Traditional methods for amide synthesis often employ stoichiometric activating reagents, leading to poor atom economy and the generation of significant waste. nih.gov

To address this, catalytic methods for direct amidation of carboxylic acids and amines are being developed. sciepub.com Boric acid, for example, can catalyze the amidation of benzoic acid, proceeding through a mixed anhydride intermediate that regenerates the catalyst. sciepub.comresearchgate.net Iron-substituted polyoxometalates have also been reported as efficient and economical catalysts for amidation, working well for a variety of substrates without the need for additional bases or organic ligands. rsc.org

Another innovative approach to improve atom economy is the ruthenium-catalyzed addition of carboxylic acids to acetylenes, which generates vinyl ester intermediates that then undergo aminolysis to form the amide. This process yields only volatile byproducts like acetaldehyde or ethyl acetate. nih.gov A redox-neutral, single-step amide synthesis from an alcohol and a nitrile using an N-heterocyclic carbene-based ruthenium catalyst has been reported to have 100% atom economy. chemistryviews.org

Enzymatic methods also offer a green and efficient route to amide bond formation. For instance, Candida antarctica lipase (B570770) B (CALB) can catalyze the direct amidation of free carboxylic acids with amines in greener solvents like cyclopentyl methyl ether, often with excellent conversions and yields without the need for extensive purification. nih.gov

Table 2: Comparison of Amide Synthesis Methods based on Green Chemistry Principles

| Method | Catalyst/Reagent | Byproducts | Atom Economy | Reference |

| Traditional (Activating Agents) | EDC, HATU, Thionyl chloride | Stoichiometric waste | Low | |

| Boric Acid Catalysis | Boric Acid | Water | Moderate | sciepub.comresearchgate.net |

| Ruthenium-catalyzed alkyne addition | Ruthenium complex, Acetylene | Acetaldehyde | High | nih.gov |

| Enzymatic Synthesis | Candida antarctica lipase B | Water | High | nih.gov |

| Iron-Polyoxometalate Catalysis | Iron-substituted polyoxometalate | Water | High | rsc.org |

Solvent-Free or Environmentally Benign Reaction Media

Solvent-free and environmentally benign reaction conditions represent a cornerstone of green chemistry, aiming to reduce pollution at its source. The application of such conditions to the synthesis of this compound focuses on eliminating the need for hazardous organic solvents, thereby simplifying work-up procedures and minimizing waste generation.

One promising approach is the use of microwave-assisted solvent-free synthesis . Microwave irradiation can significantly accelerate reaction rates by directly and efficiently heating the reactants, often leading to higher yields in shorter timeframes compared to conventional heating methods. In a typical procedure, 2-methylindoline and adamantane-1-carbonyl chloride could be mixed in a sealed vessel and subjected to microwave irradiation. The absence of a solvent not only makes the process more environmentally friendly but can also enhance reaction efficiency by increasing the concentration of the reactants. While specific data for the synthesis of this compound under these conditions is not extensively published, analogous solvent-free microwave-assisted syntheses of various amides and heterocyclic compounds have demonstrated the feasibility and benefits of this technique. For instance, the synthesis of N-substituted aldimines has been achieved with high yields (75-100%) in as little as eight minutes under microwave-assisted, solvent-free conditions organic-chemistry.org. Similarly, various α,β-unsaturated compounds have been synthesized in excellent yields (81-99%) under solvent-free microwave conditions oatext.comresearchgate.net.

Mechanochemistry , or reactions induced by mechanical force (e.g., ball milling), offers another powerful solvent-free alternative. This technique can promote reactions between solid-state reactants, often without the need for any solvent. The high energy input from milling can overcome activation barriers and facilitate bond formation. The acylation of 2-methylindoline with adamantane-1-carbonyl chloride could potentially be achieved by grinding the two solids together, possibly with a catalytic amount of a Lewis acid. This method avoids the use of bulk solvents and can lead to the formation of products with high purity, minimizing the need for extensive purification steps.

The use of environmentally benign reaction media, such as water or supercritical fluids, is also a key area of investigation. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants for the synthesis of this compound may have low water solubility, the use of phase-transfer catalysts or surfactants can facilitate the reaction in an aqueous medium. For example, a greener approach for the N-acylation of amines in water has been developed using benzotriazole chemistry, offering high yields and simple workup mdpi.com. Supercritical carbon dioxide (scCO₂) is another attractive green solvent, as it is non-toxic, non-flammable, and its solvating power can be tuned by adjusting temperature and pressure. After the reaction, CO₂ can be easily removed by depressurization, simplifying product isolation nih.govmdpi.com.

Table 1: Comparison of Reaction Conditions for Amide Synthesis

| Method | Solvent | Energy Source | Typical Reaction Time | Yield | Environmental Impact |

| Conventional | Organic Solvents | Conventional Heating | Hours to Days | Variable | High |

| Microwave-assisted | Solvent-free | Microwaves | Minutes | High | Low |

| Mechanochemical | Solvent-free | Mechanical Grinding | Minutes to Hours | High | Very Low |

| Aqueous Synthesis | Water | Conventional Heating | Hours | Good to High | Low |

| Supercritical CO₂ | scCO₂ | Conventional Heating | Hours | Good to High | Very Low |

Sustainable Catalysis Development

The development of sustainable catalysts is crucial for minimizing waste and improving the atom economy of chemical processes. For the synthesis of this compound, research is focused on replacing stoichiometric reagents with catalytic amounts of more environmentally friendly and recyclable catalysts.

Heterogeneous solid acid catalysts are a promising class of sustainable catalysts for acylation reactions. These catalysts, such as zeolites and sulfated zirconia, offer several advantages over traditional homogeneous Lewis acids like aluminum chloride. They are typically non-corrosive, easy to handle, and can be readily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. For instance, ZSM-5-SO₃H has been shown to be an efficient catalyst for the acylation of amines, alcohols, and phenols under solvent-free conditions, with the catalyst being recoverable and reusable for several cycles without a significant loss of activity nih.gov. While direct application to the synthesis of this compound has not been detailed, the broad applicability of such catalysts suggests their potential in this transformation.

Biocatalysis , utilizing enzymes to catalyze chemical reactions, represents the epitome of green chemistry. Lipases, for example, are known to catalyze the formation of amide bonds under mild conditions. An enzymatic approach would offer high selectivity, reducing the formation of byproducts, and would operate under environmentally benign conditions, typically in aqueous or solvent-free systems.

Photocatalysis is another emerging area in sustainable synthesis. The use of light to drive chemical reactions can often be performed at ambient temperature, reducing the energy consumption associated with heating. A rapid and direct photocatalytic C(sp³)-H acylation has been demonstrated in flow chemistry, showcasing the potential for selective functionalization under mild conditions nih.gov. The application of such a method to the acylation of 2-methylindoline could provide a highly efficient and sustainable route to the target compound. The bulky nature of the decatungstate anion catalyst in some photocatalytic systems allows for discrimination between different C-H bonds based on steric hindrance, which could be advantageous in complex molecules nih.gov.

Table 2: Examples of Sustainable Catalysts for Acylation/Amidation Reactions

| Catalyst Type | Example | Advantages | Potential Application |

| Heterogeneous Solid Acid | ZSM-5-SO₃H | Reusable, non-corrosive, easy separation | Solvent-free acylation of 2-methylindoline |

| Biocatalyst | Lipase | High selectivity, mild conditions, biodegradable | Enzymatic synthesis of this compound |

| Photocatalyst | Decatungstate Anion | Mild conditions, high selectivity, energy-efficient | Photocatalytic C-H acylation of 2-methylindoline |

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(1-Adamantylcarbonyl)-2-methylindoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) are expected for the different parts of the molecule: the 2-methylindoline (B143341) core and the 1-adamantylcarbonyl group.

The aromatic protons of the indoline (B122111) ring typically appear in the downfield region (around δ 6.5-8.0 ppm). The methyl group at the C2 position of the indoline ring would present as a doublet, coupled to the adjacent methine proton. The protons of the five-membered indoline ring would show characteristic shifts and couplings. The adamantyl group exhibits a unique and complex pattern of signals in the upfield region (typically δ 1.7-2.1 ppm) due to its rigid cage-like structure, with distinct signals for the bridgehead (CH) and methylene (B1212753) (CH₂) protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indoline Aromatic-H | 6.8 - 7.8 | m | - |

| Indoline-CH (C2) | 4.5 - 5.0 | q | ~7.0 |

| Indoline-CH₂ (C3) | 2.8 - 3.5 | m | - |

| Indoline-CH₃ (at C2) | 1.2 - 1.5 | d | ~7.0 |

| Adamantyl-CH (bridgehead) | ~2.1 | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is expected to have a chemical shift in the highly deshielded region (δ 170-180 ppm). The aromatic carbons of the indoline ring would appear between δ 110-150 ppm. The aliphatic carbons of the 2-methylindoline and the adamantyl groups would resonate in the upfield region. The quaternary carbon of the adamantyl group attached to the carbonyl is also a key diagnostic signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 175 - 178 |

| Indoline Aromatic C | 115 - 150 |

| Indoline-C2 | 55 - 65 |

| Indoline-C3 | 30 - 40 |

| Indoline-CH₃ (at C2) | 15 - 25 |

| Adamantyl Quaternary C | 38 - 42 |

| Adamantyl-CH | 28 - 32 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the indoline and adamantyl spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connection between the adamantylcarbonyl group and the indoline nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the orientation of the bulky adamantylcarbonyl group relative to the indoline ring. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues. nih.govscielo.org.mx

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C₂₀H₂₅NO), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence. Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. researchgate.netamazonaws.comrsc.org

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 296.2009 |

Note: The specific ion observed will depend on the ionization method and conditions.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to its structural motifs. researchgate.netnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related N-acylindoline derivative shows characteristic absorption bands that confirm the presence of key structural features. rsc.org The spectrum displays significant peaks corresponding to the amide carbonyl (C=O) stretching vibration, as well as C-H stretching vibrations from the aliphatic adamantyl cage and the aromatic and aliphatic portions of the 2-methylindoline core. rsc.org

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Significance |

|---|---|---|---|

| Amide | C=O Stretch | ~1698 | Confirms the presence of the carbonyl group from the adamantylcarbonyl moiety. |

| Aliphatic C-H | Stretch | ~2957 | Indicates C-H bonds within the adamantyl and 2-methylindoline aliphatic structures. |

| Aromatic/Aliphatic C-H | Stretch | ~3019 | Corresponds to aromatic C-H bonds on the indoline ring and aliphatic C-H bonds. |

| Aromatic C=C | Stretch | ~1603, 1486 | Characteristic of the aromatic benzene (B151609) ring within the indoline structure. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity. The choice of method depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile compounds like this compound. nih.gov It excels at separating complex mixtures and quantifying the purity of the final product. nih.gov The technique can be run in reversed-phase mode, where a nonpolar stationary phase is used with a polar mobile phase, which is well-suited for the lipophilic nature of the adamantyl group. nih.gov

Given that the 2-methylindoline core contains a stereocenter, chiral HPLC is particularly important for separating enantiomers. rsc.org Specialized chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, can be used to resolve the racemic mixture into its individual (R) and (S) enantiomers. nih.gov The separation is monitored using a UV detector, typically at a wavelength where the aromatic indole (B1671886) ring absorbs, such as 254 nm. rsc.orgnih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Lux Amylose-2) | Enantiomeric separation. |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 99:1) | Elution and separation of compounds. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Detection | UV at 250 or 254 nm | Monitors the elution of aromatic analytes. |

| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile and thermally stable without decomposition. ndl.go.jp Adamantane (B196018) and its derivatives are known to be amenable to GC analysis. nist.gov For this compound, GC can be used to assess purity by separating it from any volatile impurities or starting materials. The compound is introduced into a heated injector, vaporized, and carried by an inert gas through a capillary column containing the stationary phase. Separation is achieved based on differences in boiling points and interactions with the stationary phase. ndl.go.jp

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing comprehensive analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for identifying and quantifying volatile compounds. walshmedicalmedia.com In GC-MS analysis of adamantyl-containing compounds, the mass spectrometer provides critical information about the molecular weight and fragmentation pattern. nih.gov A key characteristic in the mass spectra of 1-adamantyl derivatives is the presence of a base peak or significant fragment ion at a mass-to-charge ratio (m/z) of 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺. This fragmentation is a diagnostic marker for the 1-adamantyl group and can be used to distinguish it from its 2-adamantyl isomer, which produces different fragmentation patterns. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the analysis of less volatile or thermally labile compounds. nih.gov It couples the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov This technique provides the retention time from the LC and the mass-to-charge ratio from the MS, allowing for confident identification and purity assessment. nih.gov For this compound, LC-MS would confirm the molecular weight and provide fragmentation data to further support its structural elucidation. nih.gov

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): HPLC-NMR is a sophisticated technique that directly links HPLC separation with NMR spectroscopy. It allows for the acquisition of complete NMR spectra (¹H and ¹³C) of compounds as they elute from the HPLC column. This provides unambiguous structural confirmation of the separated peaks, making it a powerful tool for analyzing complex mixtures and identifying unknown impurities or metabolites. nih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule. mdpi.com While a specific crystal structure for this compound was not found in the surveyed literature, the analysis of related adamantane-containing compounds demonstrates the power of this method. mdpi.comnih.gov

An XRD study would unequivocally establish the connectivity of the adamantyl, carbonyl, and 2-methylindoline moieties. Furthermore, it would reveal how the molecules pack together in the crystal lattice, stabilized by intermolecular forces such as van der Waals interactions. researchgate.netnih.gov For chiral molecules, X-ray crystallography can determine the absolute stereochemistry, distinguishing between the (R) and (S) enantiomers, provided a suitable crystal is obtained and appropriate techniques are used. mdpi.commdpi.com

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and lattice parameters. |

| Space Group | Describes the symmetry elements present in the crystal structure. | Provides insight into the packing arrangement and chirality of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. | Allows for the complete rendering of the 3D molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular geometry and identifies any structural strain. |

| Intermolecular Interactions | Identifies non-covalent interactions like hydrogen bonds and van der Waals forces. | Explains the stability of the crystal packing. |

An article on the theoretical and computational investigations of This compound cannot be generated at this time. Extensive searches for scientific literature and data pertaining to the quantum chemical calculations, reaction mechanisms, and conformational analysis of this specific compound have not yielded any relevant results.

The lack of available information in public databases and scholarly articles prevents the creation of a thorough, informative, and scientifically accurate article as requested. The specific data required to populate the outlined sections, including Density Functional Theory (DFT) studies, computational prediction of molecular properties, reaction mechanism modeling, and stereochemical considerations for this compound, does not appear to be published.

Therefore, it is not possible to fulfill the request while adhering to the instructions to provide detailed research findings and scientifically accurate content focused solely on this compound.

Theoretical and Computational Investigations of the Compound

Conformational Analysis and Stereochemical Considerations

Analysis of the Indoline (B122111) Ring Conformation

The indoline ring, a partially saturated indole (B1671886) core, is not planar and can adopt various conformations. The conformation of the five-membered ring in indoline derivatives is typically described as an "envelope" or "twist" form. In the case of 1-(1-adamantylcarbonyl)-2-methylindoline, the substitution at the nitrogen (N1) and the adjacent carbon (C2) significantly influences the ring's pucker.

Computational modeling and spectroscopic analyses of similar 2-methylindoline (B143341) derivatives suggest that the five-membered ring tends to adopt an envelope conformation where the C2 atom is out of the plane of the other four atoms. The presence of the methyl group at the C2 position introduces steric strain that influences the degree of puckering. The large adamantylcarbonyl group at the N1 position further constrains the conformational flexibility of the ring due to its steric bulk.

| Parameter | Description | Predicted Value Range for 2-Methylindoline Derivatives |

| Puckering Amplitude (q) | A measure of the degree of non-planarity of the ring. | 0.3 - 0.5 Å |

| Phase Angle of Pseudorotation (Φ) | Describes the position of maximum puckering in the ring. | Varies depending on substituent effects |

| Dihedral Angle (N1-C2-C3-C3a)** | Defines the twist in the five-membered ring. | 15° - 35° |

Note: Specific values for this compound would require dedicated computational studies. The values presented are typical ranges for analogous structures.

Spatial Orientation of the Adamantyl Group

Due to the amide bond (N-C=O) between the indoline nitrogen and the adamantylcarbonyl group, rotation around this bond is restricted. This restricted rotation, coupled with the steric hindrance from the 2-methyl group, leads to a preferred spatial orientation of the adamantyl moiety. Computational studies on similar bulky N-acylindoles indicate that the adamantyl group is likely positioned to minimize steric clashes with the indoline ring and its substituents. This often results in an orientation where the adamantyl group is directed away from the benzene (B151609) ring of the indoline core. This spatial arrangement is critical as it defines the accessible surfaces of the molecule for potential intermolecular interactions. nih.gov

Application of Machine Learning and Artificial Intelligence in Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design and chemical synthesis. epfl.ch For complex molecules like this compound, these technologies offer powerful tools for predicting properties, optimizing reactions, and accelerating the discovery of new derivatives with desired functionalities. nih.gov

Predictive Modeling for Organic Reaction Outcomes

Predicting the outcome of an organic reaction, including the yield and potential byproducts, is a significant challenge in synthetic chemistry. nih.gov ML models, particularly neural networks and decision tree-based algorithms, are being trained on large datasets of chemical reactions to predict the major product of a given set of reactants and conditions. core.ac.uk

For the synthesis of this compound, which involves an amide bond formation, predictive models can be employed to assess the likelihood of a successful reaction. pnas.org These models take into account various parameters such as the nature of the starting materials (1-adamantanecarboxylic acid and 2-methylindoline), the choice of coupling reagent, solvent, and temperature. By analyzing patterns in vast reaction databases, these models can predict the success of a reaction with a certain degree of accuracy, thereby reducing the need for extensive empirical screening. core.ac.ukchemrxiv.org

| Machine Learning Model | Application in Predicting Reaction Outcomes | Reported Accuracy (General) |

| Neural Networks | Classifying reactions as successful or unsuccessful; predicting major product. core.ac.uk | 70-90% for specific reaction classes. core.ac.uk |

| Random Forest | Ranking potential products; identifying key features for reaction success. nih.gov | Can outperform other models in specific contexts. nih.gov |

| Support Vector Machines | Classifying reaction outcomes based on molecular descriptors. nih.gov | Varies depending on the dataset and descriptors used. nih.gov |

Note: The accuracy of these models is highly dependent on the quality and size of the training data.

Accelerated Discovery of Optimal Synthetic Conditions

Beyond predicting the outcome, ML algorithms can accelerate the discovery of the most efficient conditions for a chemical synthesis. nih.gov This is particularly valuable for amide bond formations, which are fundamental in medicinal chemistry and often require optimization of multiple parameters. pnas.orgnih.govsciencedaily.comnih.gov

For the synthesis of this compound, an ML-driven approach could explore a vast experimental space of different coupling reagents, bases, solvents, and temperatures. By using techniques such as Bayesian optimization or genetic algorithms, the ML model can intelligently select the next set of experimental conditions to perform, aiming to maximize the reaction yield in a minimal number of experiments. This approach has the potential to significantly reduce the time and resources required to develop a robust and high-yielding synthetic route. nih.govpnas.org

Structure Activity Relationships Sar in Non Biological Organic Chemistry

Impact of the Adamantyl Moiety on Molecular Rigidity and Bulkiness

The adamantane (B196018) molecule is a highly rigid and virtually stress-free hydrocarbon with a diamondoid structure, formed by the fusion of three cyclohexane (B81311) rings. wikipedia.org This inherent rigidity is conferred to any molecule to which it is attached, including 1-(1-Adamantylcarbonyl)-2-methylindoline. The adamantyl group acts as a bulky pendant, significantly increasing the steric hindrance around its point of attachment. wikipedia.orgnih.gov Its cage-like structure is not only sterically demanding but also highly lipophilic, a property that can be used to modify the solubility of a parent molecule. nih.govnih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ | wikipedia.orgnih.gov |

| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |

| Appearance | White, crystalline solid with a camphor-like odor | wikipedia.org |

| Melting Point | 270 °C (sublimes) | wikipedia.org |

| Structure | Tricyclo[3.3.1.1³⁷]decane | nih.gov |

| Key Feature | Rigid, stress-free, simplest diamondoid | wikipedia.org |

Influence of N-Acylation on the Indoline (B122111) Ring Conformation and Electronic Environment

The process of N-acylation, which involves attaching the adamantylcarbonyl group to the nitrogen atom of the 2-methylindoline (B143341) ring, profoundly alters the ring's properties. Acylation of indoles and related heterocycles is a significant synthetic strategy for creating molecules with unique characteristics. nih.gov The introduction of the acyl group (a carbonyl group) directly to the nitrogen atom changes the geometry and electronic nature of the indoline system.

Stereochemical Effects on Chemical Reactivity and Supramolecular Interactions

The 2-methylindoline moiety in this compound introduces a chiral center at the C2 position of the indoline ring. The presence of this stereocenter means the compound can exist as two enantiomers (R and S). The stereochemistry at this position is a critical determinant of the molecule's three-dimensional shape and, consequently, its interactions with other chiral or prochiral molecules. beilstein-journals.org

The bulky adamantyl group, while achiral itself, exerts a significant stereochemical influence. nih.gov Its sheer size can create a highly asymmetric environment around the chiral center, potentially leading to high diastereoselectivity in reactions involving the molecule. For instance, the adamantyl group can shield one face of the molecule, directing an incoming reagent to the opposite, less hindered face.

In supramolecular chemistry, the combination of the chiral indoline and the bulky adamantyl group can lead to specific and stereoselective host-guest interactions. mdpi.com The adamantyl group often serves as the "anchor" that binds within a macrocyclic host, while the chiral part of the molecule remains outside, available for further specific interactions. mdpi.com The stereochemical alignment of the adamantyl group within a binding pocket can also determine which sites on the adamantane cage are susceptible to chemical modification. nih.gov

Rational Design of Analogs for Enhanced Chemical Performance

The distinct structural features of this compound make it a versatile scaffold that can be rationally modified to create analogs with tailored properties for various applications.

Adamantane derivatives are widely used in material science due to their rigidity, thermal stability, and well-defined three-dimensional structure. nih.govrsc.org By incorporating the this compound scaffold into polymers or metal-organic frameworks, materials with enhanced thermal and mechanical properties can be designed. wikipedia.orgnih.gov The adamantyl unit can act as a rigid spacer, creating materials with predictable and controllable porosity. researchgate.net

Furthermore, the electronic properties of the indoline ring can be tuned by introducing different substituents on the aromatic ring. This allows for the design of materials with specific optical or electronic properties. Recent research has shown that adamantane-type clusters can exhibit strong nonlinear optical properties, a field where analogs of this compound could be explored. rsc.orgrsc.org The synthesis of densely substituted adamantane cores is an active area of research, paving the way for the creation of novel, functional materials. nih.gov

In the field of catalysis, ligands with large steric bulk are often employed to control the reactivity and selectivity of metal centers. researchgate.net The adamantyl group is an ideal candidate for this purpose due to its size and chemical inertness. researchgate.net Analogs of this compound could be designed as novel ligands for transition metal catalysts.

By modifying the substituents on the indoline ring, the electronic properties of the ligand can be fine-tuned to optimize the catalytic cycle for a specific reaction. For example, electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electron density at the metal center, influencing its catalytic activity. mdpi.com The chiral center at the 2-methyl position also offers the potential for developing enantioselective catalysts. The synthesis of N-heterocyclic carbene (NHC) ligands incorporating adamantyl moieties for use in recoverable homogeneous catalysts has demonstrated the potential of this approach. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches in Non-Biological Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its activity or performance. nih.gov While often used in drug design, QSAR can also be applied to non-biological systems to predict chemical reactivity, material properties, or catalytic efficiency.

For a series of analogs based on the this compound scaffold, a QSAR model could be developed to guide the design of new compounds with enhanced performance. This involves calculating a set of molecular descriptors for each analog and correlating them with an experimentally measured property. Key descriptors for this system would include steric parameters for the adamantyl group, electronic parameters describing the substituted indoline ring, and hydrophobicity descriptors. nih.govnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to build 3D-QSAR models that relate the 3D steric and electrostatic fields of the molecules to their performance. nih.gov Such models can provide valuable insights into the structural requirements for optimal activity and reduce the need for extensive trial-and-error synthesis. researchgate.net

| Descriptor Class | Specific Descriptor Examples | Relevance |

|---|---|---|

| Steric | Molar Refractivity (MR), Sterimol parameters, van der Waals volume | Quantifies the bulk of the adamantyl group and other substituents. |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Describes the electron-donating/withdrawing effects of substituents on the indoline ring. |

| Hydrophobic | LogP (partition coefficient), Hydrophobic field (CoMSIA) | Accounts for solubility and interactions in nonpolar environments. |

| Topological | Connectivity indices, Shape indices | Describes molecular size, shape, and branching. |

| 3D-Field Based | CoMFA/CoMSIA fields (steric, electrostatic, hydrophobic) | Relates the 3D shape and electronic surface to activity. nih.gov |

Lack of Publicly Available Research on the Non-Biological Structure-Activity Relationships of this compound

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of publicly available research focused specifically on the non-biological structure-activity relationships (SAR), molecular descriptors, and predictive models for the chemical compound this compound. The majority of existing studies on adamantane and indoline derivatives are centered on their applications in medicinal chemistry and their biological activities.

The investigation sought to uncover data pertaining to the development of molecular descriptors and the creation of predictive models for the non-biological activities and properties of this specific compound. However, the search did not yield any relevant studies in fields such as materials science, non-biological catalysis, or physical organic chemistry that would provide the necessary foundation to construct an article based on the requested detailed outline.

Research into adamantane derivatives is extensive, often exploring their physicochemical properties to predict a range of environmental and other characteristics. researchgate.net Similarly, predictive models for the properties of various organic molecules, including those containing indole (B1671886) or indoline substructures, are a common subject of study, particularly in the context of drug development. nih.govnih.gov These studies, however, are overwhelmingly directed towards biological applications. For instance, machine learning models have been developed to predict specific photophysical properties of indole derivatives, and structure-activity relationships of other indoline-containing compounds have been explored for their biological targets. acs.orgnih.gov

While the synthesis and biological evaluation of various adamantane and indoline derivatives are well-documented, this body of work does not address the specific non-biological focus required. nih.govjohnshopkins.eduresearchgate.netnih.gov The physical properties and molecular conformations of related indole alkaloids have also been studied, but again, with an emphasis on their biological roles. researchgate.net

Without dedicated research into how the structural features of this compound influence its non-biological chemical or physical properties, a scientifically accurate and informative article on this specific topic cannot be generated. The development of molecular descriptors and predictive models as requested is contingent on the existence of such foundational, non-biological experimental data, which appears to be absent from the current scientific literature.

Chemical Reactivity and Transformations of 1 1 Adamantylcarbonyl 2 Methylindoline

Reactions at the N-Acyl Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring, being part of an amide linkage, exhibits characteristic reactivity. Transformations at this position primarily involve cleavage of the N-acyl bond or further reactions after modification of the amide.

Acid-Catalyzed Hydrolysis: Treatment with strong mineral acids, such as hydrochloric acid or sulfuric acid, in an aqueous or alcoholic medium can effect the cleavage of the amide bond. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Saponification using strong bases like sodium hydroxide or potassium hydroxide in a suitable solvent can also cleave the N-acyl bond. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.

Reductive Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine. In this case, the carbonyl group is converted to a methylene (B1212753) group (-CH₂-), yielding N-(adamantylmethyl)-2-methylindoline.

A summary of potential N-deacylation strategies is presented in Table 1.

| Method | Reagents | Product | Notes |

| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄ in H₂O/alcohol | 2-Methylindoline (B143341) | Harsh conditions may affect other functional groups. |

| Base-Catalyzed Hydrolysis | NaOH or KOH in H₂O/alcohol | 2-Methylindoline | Saponification of the amide bond. |

| Reductive Cleavage | LiAlH₄ in THF | N-(Adamantylmethyl)-2-methylindoline | Reduces the carbonyl group to a methylene group. libretexts.orgchemistrysteps.comwikipedia.orgmasterorganicchemistry.com |

While the adamantylcarbonyl group is in place, further direct N-functionalization is limited due to the stability of the amide bond. However, upon deacylation, the resulting secondary amine of 2-methylindoline is amenable to a wide range of reactions. This allows for the introduction of various substituents at the nitrogen atom, leading to a diverse array of N-functionalized 2-methylindoline derivatives.

Reactions Involving the Indoline Aromatic Ring

The benzene (B151609) ring of the indoline nucleus is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is influenced by the directing effects of the N-acyl group and the 2-methyl group.

The N-acyl group is an ortho-, para-directing deactivator. The deactivating nature arises from the electron-withdrawing character of the carbonyl group, which reduces the electron density of the aromatic ring. The ortho-, para-directing effect is due to the ability of the nitrogen lone pair to participate in resonance, stabilizing the arenium ion intermediates formed during substitution at these positions. The 2-methyl group is a weak ortho-, para-directing activator.

Considering the combined directing effects, electrophilic attack is most likely to occur at the positions para and ortho to the nitrogen atom. Steric hindrance from the 2-methyl group may disfavor substitution at the ortho position (position 7). Therefore, the major product of electrophilic aromatic substitution is expected to be the 5-substituted derivative, with the 7-substituted isomer as a potential minor product.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst. wikipedia.orgacs.orgmdpi.commdpi.com

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide with a Lewis acid catalyst.

Table 2 summarizes the predicted outcomes of electrophilic aromatic substitution on 1-(1-adamantylcarbonyl)-2-methylindoline.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(1-Adamantylcarbonyl)-2-methyl-5-nitroindoline |

| Bromination | Br₂, FeBr₃ | 1-(1-Adamantylcarbonyl)-5-bromo-2-methylindoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-1-(1-adamantylcarbonyl)-2-methylindoline |

Based on the directing effects, the primary positions for functionalization on the aromatic ring are C-5 and, to a lesser extent, C-7. The introduction of a functional group at the 5-position can be a strategic step for further synthetic modifications, allowing for the construction of more complex molecules based on the this compound scaffold.

Transformations at the Adamantyl Group

The adamantyl cage is known for its high stability due to its strain-free, diamondoid structure. However, the tertiary bridgehead positions are susceptible to certain transformations, particularly radical reactions.

The adamantyl group is generally resistant to many common reaction conditions, which contributes to its utility as a bulky, lipophilic protecting or directing group. nih.gov However, under specific conditions, functionalization of the adamantane (B196018) core is possible.

Radical Functionalization: The tertiary C-H bonds of the adamantyl group can undergo abstraction by radicals, leading to the formation of an adamantyl radical. This intermediate can then be trapped by various reagents to introduce new functional groups at the bridgehead positions. nih.gov

Oxidation: Strong oxidizing agents can lead to the hydroxylation of the adamantyl cage, primarily at the tertiary positions. mdpi.comresearchgate.net

Bromination: Adamantane itself can be brominated at the bridgehead positions using bromine, often with a Lewis acid catalyst. wikipedia.org While the carbonyl group in this compound is deactivating, forcing conditions might still allow for functionalization of the adamantyl ring.

It is important to note that reactions targeting the adamantyl group would need to be carefully controlled to avoid competing reactions at the more reactive indoline core.

Selective C-H Functionalization of Adamantane

The adamantane moiety is characterized by its exceptionally strong tertiary (bridgehead) and secondary C-H bonds, with bond dissociation energies (BDEs) of approximately 99 kcal/mol and 96 kcal/mol, respectively. This inherent stability presents a significant challenge for selective functionalization. Nevertheless, advanced catalytic methods have been developed to overcome this kinetic barrier, enabling the direct conversion of adamantyl C-H bonds into various functional groups. These reactions typically proceed through radical or carbocationic intermediates.

Recent breakthroughs in photoredox and hydrogen atom transfer (HAT) catalysis have been particularly effective for the direct C-H alkylation of adamantanes with excellent chemoselectivity for the strong tertiary C-H bonds. These methods often show a remarkable ability to bypass weaker, more traditionally reactive C-H bonds present elsewhere in a molecule. For instance, photocatalytic systems can generate highly reactive radical species capable of abstracting a hydrogen atom from the adamantane cage, creating an adamantyl radical. This radical can then engage in various C-C bond-forming reactions, such as Giese-type additions to electron-deficient alkenes.

Acyladamantanes, which share the adamantyl-carbonyl structural motif with the title compound, are valuable synthetic intermediates that can be formed through direct C-H to C-C radical functionalization methods. The functionalization of the adamantane core within this compound would likely follow these established principles, allowing for the introduction of new substituents at the bridgehead positions of the adamantane cage. Common transformations include alkylation, arylation, acylation, and halogenation.

Table 1: Methods for Selective C-H Functionalization of Adamantane

| Method | Catalyst/Reagent Type | Intermediate | Typical Transformation | Selectivity |

|---|---|---|---|---|

| Photoredox Catalysis | Decatungstate (TBADT), Iridium complexes | Adamantyl Radical | Alkylation, Acylation, Carbonylation | High for 3° C-H bonds |

| Hydrogen Atom Transfer (HAT) | Amine-based catalysts, Quinones | Adamantyl Radical | Alkylation | Catalyst-dependent, can favor 3° C-H |

| Organometallic-mediated | Zn, Mg reagents (Negishi coupling) | Organometallic Species | Arylation, Alkynylation, Allylation | Requires pre-functionalization (e.g., halogen) |

| Oxidative Carbonylation | Phthalimide-N-oxyl (PINO) radical | Acyl Radical | Carboxylation | Functionalizes both 2° and 3° positions |

Reactions of the Adamantyl-Carbonyl Linkage

The adamantyl-carbonyl linkage in this compound is an amide bond, which imparts significant stability. Reactions at this linkage can be broadly categorized into two types: cleavage of the carbonyl-nitrogen (C-N) bond and cleavage of the adamantyl-carbonyl (C-C) bond.

C(O)-N Bond Cleavage : This is the more conventional reaction pathway for amides. It can be achieved under strong acidic or basic hydrolysis conditions to yield 1-adamantanecarboxylic acid and 2-methylindoline. Reductive cleavage using powerful reducing agents like lithium aluminum hydride would reduce the amide to an amine, yielding 1-(1-adamantylmethyl)-2-methylindoline.

C(CO)-C(alkyl) Bond Cleavage : Cleavage of the C-C bond between the adamantyl group and the carbonyl carbon is more challenging due to the strength of the sp³-sp² carbon-carbon bond. However, such transformations are known for ketones and can be achieved under specific conditions. This pathway would likely require conditions that favor the formation of a stable 1-adamantyl intermediate. For example, solvolysis of related compounds like 1-adamantyl chloroformate proceeds via the formation of the 1-adamantyl cation (1-Ad⁺), which is a relatively stable tertiary carbocation. A similar fragmentation of this compound could potentially be induced under strong Lewis acid or protic acid conditions, leading to the generation of the 1-adamantyl cation and 2-methylindoline-1-carboxamide. Radical decarbonylation is another potential, albeit likely high-energy, pathway.

Skeletal Rearrangements and Scaffolding Modifications

Both the adamantane and indoline scaffolds are subject to skeletal rearrangements and modifications, typically under conditions that generate reactive intermediates.

The adamantane framework is famously the most stable C₁₀H₁₆ isomer and can be synthesized through Lewis acid-catalyzed rearrangement of other tricyclic isomers, such as tetrahydrodicyclopentadiene. This process involves a complex series of carbocationic 1,2-bond migrations and hydride shifts. While the adamantane skeleton in this compound is already in its most stable form, functionalized derivatives can undergo rearrangements. For instance, substituents can migrate between positions via intramolecular C-C bond shifts under acidic conditions, often proceeding through noradamantane- or protoadamantane-like intermediates.

The indoline scaffold is a versatile heterocyclic system used extensively as a building block in medicinal chemistry. Modifications can involve the heterocyclic ring itself. For example, oxidative cleavage reactions, analogous to the Witkop-Winterfeldt oxidation of indoles, can lead to ring-opened products. Depending on the reagents and conditions, reactions could potentially lead to ring expansion, contraction, or other complex rearrangements of the indoline core. The indole (B1671886) nucleus, to which indoline is closely related, is well-known for its ability to be readily modified to create a multitude of derivatives.

Photochemical and Electrochemical Transformations

The photochemical and electrochemical reactivity of this compound would involve transformations of the adamantane cage and the indoline ring system.

Photochemical Transformations : As discussed in Section 6.3.1, the adamantane moiety is susceptible to photochemical C-H functionalization. A prominent method involves decatungstate photocatalysis, where irradiation of the catalyst generates a highly reactive species that abstracts a hydrogen atom from adamantane. This creates a 1-adamantyl radical, which can be trapped by other reagents in the system. Applying this to this compound could enable the introduction of various functional groups onto the adamantane cage under mild, light-induced conditions.

Electrochemical Transformations : The electrochemical behavior of the molecule would be characterized by the redox properties of its constituent parts.

Oxidation : The indoline ring, being an electron-rich aromatic system, is the most likely site of oxidation. Electrochemical oxidation would remove an electron from the nitrogen or the aromatic ring, generating a radical cation that could subsequently dimerize or react with nucleophiles present in the medium.

Reduction : The carbonyl group of the amide is the most probable site for reduction. Electrochemical reduction could lead to the formation of a radical anion, which could then undergo further reactions such as dimerization or protonation to form an alcohol.

The solvolysis of related adamantyl compounds, such as 1-adamantyl chlorothioformate, has been studied in detail, revealing competitive pathways that involve the formation of both carbocations (1-Ad⁺) and acylium-type ions ((R-SCO)⁺). While not strictly photochemical or electrochemical, these studies provide insight into the ionization pathways and intermediates that could be relevant in redox processes.

Utilization in Novel Polymeric Materials

The incorporation of adamantane into polymer structures is a well-established strategy for enhancing material properties. The adamantane moiety is known for its exceptional thermal stability, rigidity, and defined tetrahedral geometry, which can impart significant improvements to polymers.

While this compound may not be a conventional monomer for direct polymerization, its structure is well-suited for integration into polymeric materials through two primary methods:

Pendent Side Chains: The most direct approach involves grafting the adamantyl-indoline moiety onto a pre-existing polymer backbone. This can be achieved via post-polymerization modification, a versatile technique for creating functional materials. For instance, a polymer with reactive sites could be functionalized by attaching the indoline nitrogen to the polymer chain. This method allows for precise control over the density of the adamantane groups, thereby fine-tuning the final properties of the material.

Polymer Backbones: By introducing reactive functional groups onto the this compound molecule, it can be transformed into a monomer. For example, the synthesis of adamantane-containing diamines allows for their use in polycondensation reactions with dianhydrides to produce high-performance polyimides. A similarly modified version of the target compound could be integrated directly into the polymer backbone, leveraging the rigidity of both the adamantane and indoline structures to create polymers with exceptionally high thermal and mechanical stability.

The introduction of the adamantyl-indoline group is predicted to confer a range of desirable properties, transforming commodity polymers into specialized, high-performance materials.

Optical and Dielectric Properties: Adamantane's saturated hydrocarbon structure contributes to high optical transparency (>95%) and an increased refractive index compared to standard polymers like PMMA. Furthermore, its bulky and nonpolar nature increases free volume and reduces polarity, resulting in materials with a lower dielectric constant and decreased water absorption, which is critical for microelectronics applications.

Stimuli-Responsiveness: The adamantane group is a key component in supramolecular chemistry, particularly in host-guest interactions with cyclodextrins. Polymers bearing adamantane side chains can exhibit tunable thermoresponsive behavior. The formation of inclusion complexes with cyclodextrin in an aqueous solution can precisely modulate the polymer's lower critical solution temperature (LCST), creating "smart" materials that respond to temperature changes. This functionality is valuable for applications in biomedicine and sensing.

Table 1: Predicted Property Enhancements in Adamantane-Modified Polymers This table is generated based on typical data from studies on various adamantane-containing polymers.

| Property | Base Polymer (e.g., PMMA) | Adamantane-Containing Polymer | Rationale for Improvement |

|---|---|---|---|

| Glass Transition Temp. (Tg) | ~105 °C | >285 °C | Restricted chain mobility due to bulky adamantyl group. |

| Optical Transparency (@400nm) | ~92% | >95% | Saturated, non-conjugated adamantane structure. |

| Refractive Index | ~1.49 | 1.51 - 1.52 | High molecular density of the cage structure. |

| Dielectric Constant | ~3.6 | <3.0 | Increased free volume and low polarity of adamantane. |

| Water Absorption | High | Low | Hydrophobic nature of the adamantyl group. |

Contributions to Organic Electronics and Optoelectronic Devices

The field of organic electronics relies on semiconducting materials that combine efficient charge transport with solution processability and thermal stability. The unique electronic and steric characteristics of this compound make it a compelling building block for such materials.

The performance of an organic semiconductor is intrinsically linked to its molecular structure, which dictates its frontier molecular orbital (HOMO/LUMO) energy levels and solid-state packing.

Electronic Role of the Indoline Core: Indole and its derivatives, like indoline, are electron-rich heterocyclic systems. This property makes them suitable for use as hole-transporting units in organic semiconductors. The nitrogen lone pair can stabilize positive charges (holes), facilitating their movement through the material.

Steric Role of the Adamantane Group: While the indoline core provides the electronic function, the adamantane group plays a crucial role in materials engineering. Its bulky nature enhances solubility, which is vital for purification and solution-based processing of devices. More importantly, adamantane substituents can direct the solid-state packing of molecules. Research has shown that adamantyl groups can induce favorable π-π stacking between conjugated cores by organizing the crystal lattice through adamantane-adamantane interactions. This controlled packing can significantly enhance charge carrier mobility, a key parameter for semiconductor performance.

By combining these features, this compound could serve as a scaffold for organic semiconductors where the indoline moiety forms the charge transport pathway, and the adamantane group ensures processability, thermal stability, and an ordered molecular arrangement conducive to high charge mobility.

In devices like OLEDs, a hole-transporting layer (HTL) is a critical component that facilitates the efficient injection and transport of holes from the anode to the emissive layer. The properties of this compound align well with the requirements for advanced hole-transporting materials (HTMs).

Materials based on fused indole rings, such as indoloacridine and indoloindole, have demonstrated excellent performance as HTMs in highly efficient and stable phosphorescent OLEDs. These materials possess high triplet energy levels, which prevents exciton quenching at the HTL interface, and high thermal stability. The incorporation of the adamantane group into an indoline-based HTM could further enhance performance by improving morphological stability and preventing crystallization in thin films, thereby increasing device lifetime and reliability.

Table 2: Key Properties for Hole-Transporting Materials (HTMs) and the Potential Contribution of this compound

| Property | Desired Value/Characteristic | Potential Contribution of Structural Moieties |

|---|---|---|

| HOMO Energy Level | -5.0 to -5.5 eV (for efficient hole injection) | The electron-rich indoline core can be tuned to achieve a suitable HOMO level. |

| Hole Mobility | High (>10⁻⁴ cm²/Vs) | Indoline provides a hole-transport pathway; adamantane can induce favorable packing to enhance mobility. |

| Triplet Energy (ET) | High (>2.7 eV for blue OLEDs) | The non-conjugated adamantane group does not lower the triplet energy of the indoline core. |

| Glass Transition Temp. (Tg) | High (>120 °C) | The rigid adamantane group significantly increases Tg, ensuring morphological stability. |

| Solubility | Good in common organic solvents | The bulky adamantane group enhances solubility for easier processing. |

Role as Ligands or Catalysts in Organic Transformations

In transition metal catalysis, ligands play a pivotal role by modulating the steric and electronic environment of the metal center, thereby controlling its activity, selectivity, and stability. The structure of this compound, containing a Lewis basic nitrogen atom and a sterically demanding adamantyl group, makes it an attractive candidate for a novel class of ligands.

The effectiveness of bulky alkylphosphine ligands, particularly those containing adamantyl groups, is well-documented in catalysis. The significant steric bulk of the adamantyl group, quantified by a large Tolman cone angle, offers several advantages:

It promotes the formation of low-coordinate, highly reactive metal species by favoring dissociation of other ligands.

It accelerates the rate-determining steps of many catalytic cycles, such as oxidative addition and reductive elimination.

It allows for the use of less reactive substrates (e.g., aryl chlorides in cross-coupling reactions) under milder conditions.

The indoline nitrogen atom in this compound can serve as a coordination site for a transition metal. Furthermore, the adjacent carbonyl oxygen could also participate in binding, allowing the molecule to function as a bidentate N,O-ligand. This chelation effect would increase the stability of the resulting metal complex. The combination of the indolyl coordinating group, which has been successfully used in palladium pincer complexes for Suzuki reactions, with the sterically imposing adamantyl group creates a unique ligand scaffold.

Metal complexes formed with this ligand could exhibit high efficiency and novel selectivity in a variety of organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H activation reactions. The rigid and well-defined steric pocket created by the adamantyl group around the metal center could be exploited to control substrate approach and influence the stereochemical outcome of reactions.

Table 3: Comparison of Ligand Properties Illustrative data based on literature values for phosphine (B1218219) ligands.

| Ligand | Type | Tolman Cone Angle (θ) | Electronic Parameter (ν) | Key Catalytic Feature |

|---|---|---|---|---|

| PPh₃ (Triphenylphosphine) | Arylphosphine | 145° | 2067 cm⁻¹ | Standard, moderately bulky. |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | Alkylphosphine | 182° | 2056 cm⁻¹ | Very bulky, highly electron-donating. |

| PAd₃ (Tri(1-adamantyl)phosphine) | Alkylphosphine | ~193° | ~2055 cm⁻¹ | Extremely bulky, electron-donating, thermally stable. |

| This compound | N,O-Ligand (Proposed) | N/A (Very High Steric Demand) | N-donor (Indoline) | Combines a coordinating heterocycle with extreme adamantyl bulk. |

An exploration of the chemical compound this compound reveals significant potential in advanced chemical applications, stemming from the unique properties of its constituent adamantane and indoline moieties. This article details its prospective uses in materials science, catalysis, and supramolecular chemistry, based on established principles and research findings related to its structural components.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Selective Synthetic Routes

The demand for structurally precise and pure chemical compounds necessitates the continuous evolution of synthetic methodologies. For 1-(1-adamantylcarbonyl)-2-methylindoline, future efforts will likely concentrate on refining synthetic routes to achieve higher levels of control and efficiency.

The synthesis of this compound presents distinct challenges in selectivity. The indoline (B122111) core contains a stereocenter at the C2 position, while the adamantane (B196018) cage has two distinct C-H positions (tertiary and secondary) available for functionalization. Future synthetic strategies must address these complexities.

Chemo- and Regioselectivity: The amide bond formation between the indoline nitrogen and the adamantane carbonyl group is a critical step. Research is moving towards catalytic methods that avoid the use of stoichiometric coupling reagents, which generate significant waste. researchgate.netsigmaaldrich.com Furthermore, achieving regioselectivity in the functionalization of the adamantane cage is a key challenge. While the formation of the 1-adamantylcarbonyl group is standard, methods for direct and selective C–H functionalization of the adamantane cage are being developed, which could allow for late-stage derivatization. acs.orgchemrxiv.orgchemrxiv.org Dual catalyst systems using photoredox and hydrogen-atom transfer (HAT) catalysis have shown remarkable selectivity for the tertiary C-H bonds of adamantanes, a strategy that could be adapted for creating derivatives of the target compound. acs.orgacs.org